[4-[3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate
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Overview
Description
4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a tricyclic core structure. The presence of multiple functional groups within this molecule allows it to participate in a variety of chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multiple steps, starting with the preparation of the fluorophenylpiperazine intermediate. This intermediate can be synthesized through the Hartwig-Buchwald N-arylation reaction, where 4-fluoroiodobenzene is reacted with piperazine in the presence of a palladium catalyst and a suitable base such as potassium phosphate or cesium carbonate . The resulting fluorophenylpiperazine is then coupled with a tricyclic core structure through a series of condensation and cyclization reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential interactions with biological targets, such as enzymes and receptors, which can provide insights into its biological activity and potential therapeutic applications.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and other diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter activity and influence various physiological processes . The tricyclic core structure may also contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-{3-[4-(2-Pyridyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate: This compound features a pyridyl group instead of a fluorophenyl group, which can alter its binding properties and biological activity.
4-{3-[4-(4-Bromophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with biological targets.
Uniqueness
The uniqueness of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propoxy}-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The fluorophenyl group enhances its ability to interact with certain receptors, while the tricyclic core structure provides stability and rigidity to the molecule.
Properties
Molecular Formula |
C27H34FN3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate |
InChI |
InChI=1S/C27H34FN3O5/c1-17-15-27(36-19(3)32)16-18(2)22(17)23-24(27)26(34)31(25(23)33)35-14-6-9-29-10-12-30(13-11-29)21-8-5-4-7-20(21)28/h4-5,7-8,15,18,22-24H,6,9-14,16H2,1-3H3 |
InChI Key |
LUTVROQGKPPUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C1C3C2C(=O)N(C3=O)OCCCN4CCN(CC4)C5=CC=CC=C5F)C)OC(=O)C |
Origin of Product |
United States |
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